Benzo[g]quinoline-5,10-dione Benzo[g]quinoline-5,10-dione Benzo[g]quinoline-5,10-dione is a natural product found in Mitracarpus hirtus with data available.
Brand Name: Vulcanchem
CAS No.: 3712-09-2
VCID: VC18515072
InChI: InChI=1S/C13H7NO2/c15-12-8-4-1-2-5-9(8)13(16)11-10(12)6-3-7-14-11/h1-7H
SMILES:
Molecular Formula: C13H7NO2
Molecular Weight: 209.20 g/mol

Benzo[g]quinoline-5,10-dione

CAS No.: 3712-09-2

Cat. No.: VC18515072

Molecular Formula: C13H7NO2

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Benzo[g]quinoline-5,10-dione - 3712-09-2

Specification

CAS No. 3712-09-2
Molecular Formula C13H7NO2
Molecular Weight 209.20 g/mol
IUPAC Name benzo[g]quinoline-5,10-dione
Standard InChI InChI=1S/C13H7NO2/c15-12-8-4-1-2-5-9(8)13(16)11-10(12)6-3-7-14-11/h1-7H
Standard InChI Key XPHIPZFRUPJGRX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Fundamental Physicochemical Properties

Benzo[g]quinoline-5,10-dione (CAS No. 3712-09-2) is a planar heterocyclic molecule comprising a quinoline backbone fused with a quinone moiety. Key physicochemical properties include:

PropertyValue
Molecular FormulaC13H7NO2\text{C}_{13}\text{H}_{7}\text{NO}_{2}
Molecular Weight209.20 g/mol
Density1.373 g/cm³
Boiling Point407°C at 760 mmHg
Flash Point202.1°C
Refractive Index1.668
LogP (Partition Coefficient)1.857

The compound’s density and refractive index suggest a compact, aromatic structure with strong intermolecular interactions, while its moderate LogP value indicates balanced lipophilicity, advantageous for membrane permeability in biological systems .

Structural and Spectroscopic Insights

The fused quinoline-quinone system confers unique electronic properties, as evidenced by UV-Vis and NMR spectra. The 1H^1\text{H} NMR spectrum in DMSO-d6_6 reveals aromatic proton resonances between δ 7.5–8.5 ppm, consistent with the deshielding effects of the quinone carbonyl groups . The 13C^{13}\text{C} NMR spectrum exhibits characteristic carbonyl signals at δ 180–190 ppm, corroborating the presence of the 5,10-dione functionality .

Synthesis and Manufacturing Protocols

Three-Component Domino Reaction

A convergent synthesis route employs a domino reaction involving:

  • 2-Hydroxy-1,4-naphthaquinone as the quinone precursor.

  • Ethyl 2-cyano-3-arylacrylate for introducing the cyano and aryl substituents.

  • Ammonium acetate as the nitrogen source.

The reaction proceeds in ethanol under reflux, yielding tetrahydrobenzo[g]quinoline-5,10-dione derivatives with moderate to high efficiency . Key advantages of this protocol include:

  • Atom economy: Utilization of readily available substrates.

  • Scalability: Ethanol as a green solvent simplifies large-scale production.

  • Functional group tolerance: Aryl substituents on the acrylate component can be varied to modulate biological activity .

Alternative Synthetic Strategies

While the domino reaction is predominant, other methods include:

  • Hetero Diels-Alder reactions: Cycloaddition of dienes with quinone dienophiles .

  • Annulation protocols: Stepwise construction of the quinoline ring via palladium-catalyzed cross-coupling .

Derivatives and Structural Modifications

3,4-Dimethylbenzo[g]quinoline-5,10-dione

This derivative (CAS No. 161237-39-4) incorporates methyl groups at positions 3 and 4, altering its physicochemical profile:

  • Molecular Formula: C15H11NO2\text{C}_{15}\text{H}_{11}\text{NO}_{2}.

  • Molecular Weight: 237.25 g/mol.

  • LogP: 2.47 (enhanced lipophilicity vs. parent compound) .

The methyl substituents sterically hinder π-π stacking, potentially reducing cytotoxicity while improving pharmacokinetic properties .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to sampangine, an antifungal agent under clinical evaluation . Its HS Code (2933990090) classifies it under heterocyclic nitrogen compounds, subject to a 6.5% MFN tariff in international trade .

Materials Science

The quinone moiety’s redox activity makes it a candidate for:

  • Organic semiconductors: Charge transport layers in OLEDs.

  • Electrolyte additives: Stabilizing lithium-ion batteries.

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